N-benzyl-3-(4-ethoxyphenyl)acrylamide
Description
N-Benzyl-3-(4-ethoxyphenyl)acrylamide is an acrylamide derivative featuring a benzyl group attached to the amide nitrogen and a 4-ethoxyphenyl substituent at the α,β-unsaturated carbonyl position.
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-17-11-8-15(9-12-17)10-13-18(20)19-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,19,20)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIUUSFCCIPYPZ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Aryl Ring
The 4-ethoxyphenyl group distinguishes this compound from similar acrylamides. Key comparisons include:
*Calculated based on formula C₁₈H₁₉NO₂.
Key Observations :
- Trimethoxy derivatives (e.g., compound 15) show pronounced cytotoxicity, suggesting substituent bulk and electronic effects are critical for bioactivity .
- Hydroxy Groups: Dihydroxy derivatives (e.g., compound 9) exhibit anti-inflammatory activity via NO inhibition, likely due to hydrogen bonding with cellular targets .
N-Substituent Variations
The benzyl group at the amide nitrogen is a common feature, but other N-substituents alter physicochemical and biological profiles:
Key Observations :
Physicochemical Data
*Inferred from analogs.
Anticancer Potential
Structure-Activity Relationships (SAR)
- Ethoxy vs. Methoxy : Ethoxy’s larger size may enhance membrane permeability but reduce H-bonding compared to methoxy or hydroxy groups.
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